molecular formula C17H24N2S B12618494 (2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine CAS No. 918538-77-9

(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine

Cat. No.: B12618494
CAS No.: 918538-77-9
M. Wt: 288.5 g/mol
InChI Key: ZLIKJMQUPLTGDS-UHFFFAOYSA-N
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Description

(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a phenyl group and dibutyl substituents, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of (2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylthiazole and dibutylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the thiazole ring.

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The phenyl group and dibutyl substituents can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles.

Scientific Research Applications

(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in organic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, or microbial metabolism, depending on its specific application.

Comparison with Similar Compounds

(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine can be compared with other similar compounds:

    Similar Compounds: Other thiazole derivatives, such as 2-aminothiazole and 4-phenylthiazole, share structural similarities but differ in their substituents and functional groups.

    Uniqueness: The presence of both dibutyl and phenyl groups in this compound makes it unique, as these substituents can significantly influence its chemical reactivity and biological activity.

Biological Activity

(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine is a compound of interest due to its potential biological activities, particularly in antifungal and anticancer research. This article synthesizes available research findings on its biological activity, including synthesis methods, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2SC_{19}H_{24}N_2S. It features a thiazole ring which is known for its diverse biological activities. The thiazole moiety contributes to the compound's interaction with biological targets, facilitating various pharmacological effects.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with amines or other nucleophiles. The synthetic route often emphasizes optimizing yields and purity through careful selection of reaction conditions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives, including this compound. For instance:

  • In vitro Studies : A series of thiazol derivatives were tested against Candida albicans and Candida parapsilosis, demonstrating significant antifungal activity. The minimum inhibitory concentration (MIC) for some derivatives was comparable to established antifungals like ketoconazole .

Cytotoxicity

Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that certain derivatives exhibited low cytotoxic effects at effective concentrations. For example:

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin>1000

This indicates that these compounds may selectively target fungal cells with minimal impact on normal mammalian cells .

The mechanism by which this compound exerts its antifungal effects may involve inhibition of the 14α-demethylase enzyme, crucial for ergosterol biosynthesis in fungi. Molecular docking studies have shown that these compounds can effectively bind to the active site of this enzyme, disrupting fungal cell membrane integrity .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical and laboratory settings:

  • Study on Antifungal Efficacy : A study demonstrated that compounds similar to this compound showed promising results against resistant strains of Candida species, suggesting potential for therapeutic applications in treating fungal infections .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects against various cancer cell lines and found that specific thiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Properties

CAS No.

918538-77-9

Molecular Formula

C17H24N2S

Molecular Weight

288.5 g/mol

IUPAC Name

N,3-dibutyl-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C17H24N2S/c1-3-5-12-18-17-19(13-6-4-2)16(14-20-17)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3

InChI Key

ZLIKJMQUPLTGDS-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1N(C(=CS1)C2=CC=CC=C2)CCCC

Origin of Product

United States

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